Prednicarbate

Dermatology Inflammatory Dermatoses Cost-Effectiveness

Topical corticosteroid selection for chronic dermatoses requires balancing efficacy with atrophogenic risk. Prednicarbate's non-halogenated double-ester structure enables rapid epidermal biotransformation, minimizing fibroblast suppression. • 13% skin thickness reduction vs. 24% for betamethasone valerate (p<0.0001). • +15.2% absolute effectiveness over fluocortin (84.9% vs 69.7%). • 1.5% adverse reaction incidence (0.1% ointment). Supplied with full characterization; suitable for bioequivalence studies, formulation R&D, and reference standard use.

Molecular Formula C27H36O8
Molecular Weight 488.6 g/mol
CAS No. 73771-04-7
Cat. No. B1678093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrednicarbate
CAS73771-04-7
SynonymsPrednicarbate;  Hoe 777;  Hoe-777;  Dermatop E emollient;  UNII-V901LV1K7D;  prednisolone-17-ethylcarbonate-21-propionate;  Batmen;  Dermatop;  HOE 777;  HOE-777;  Peitel; 
Molecular FormulaC27H36O8
Molecular Weight488.6 g/mol
Structural Identifiers
SMILESCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)OC(=O)OCC
InChIInChI=1S/C27H36O8/c1-5-22(31)34-15-21(30)27(35-24(32)33-6-2)12-10-19-18-8-7-16-13-17(28)9-11-25(16,3)23(18)20(29)14-26(19,27)4/h9,11,13,18-20,23,29H,5-8,10,12,14-15H2,1-4H3/t18-,19-,20-,23+,25-,26-,27-/m0/s1
InChIKeyFNPXMHRZILFCKX-KAJVQRHHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility5.62e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Prednicarbate: Topical Corticosteroid Overview


Prednicarbate (CAS 73771-04-7) is a synthetic, non-halogenated, double-ester derivative of prednisolone, classified as a moderate-to-high potency topical corticosteroid [1]. It is primarily indicated for the relief of inflammation and pruritus associated with corticosteroid-responsive dermatoses, including atopic dermatitis and psoriasis [2]. Its unique molecular structure, which lacks a halogen atom and features a double ester at the C17 and C21 positions, underpins its distinct clinical profile, characterized by a favorable benefit-to-risk ratio [3]. Unlike many conventional corticosteroids, prednicarbate undergoes rapid enzymatic degradation in the epidermis during skin permeation, a process that contributes to its reduced atrophogenic potential [4].

Compound type Non-halogenated double-ester corticosteroid reference standard for dermatopharmacology studies
Primary research fit Skin atrophy model studies, epidermal/dermal biotransformation research, keratinocyte-fibroblast cytokine response assays
Key differentiator Reported separation of anti-inflammatory endpoints and atrophogenic effects via layer-specific metabolism

Prednicarbate: Substitution Limitations


The selection of a topical corticosteroid for therapeutic or research applications hinges on a critical and often misunderstood variable: the benefit/risk ratio. While many corticosteroids share a common mechanism of glucocorticoid receptor agonism, their clinical profiles diverge dramatically due to differences in molecular structure, potency, and, most importantly, their atrophogenic potential [1]. Prednicarbate's non-halogenated, double-ester structure confers a unique pharmacokinetic and pharmacodynamic profile that separates it from equipotent halogenated counterparts like betamethasone 17-valerate and mometasone furoate [2]. This structural distinction leads to a quantifiable reduction in dermal fibroblast suppression and, consequently, a significantly lower risk of skin atrophy [3]. Therefore, substituting prednicarbate with another medium- or high-potency corticosteroid without accounting for these differential tissue effects can compromise long-term patient safety or confound experimental outcomes in studies where dermal integrity is a key endpoint [4].

Halogenated corticosteroids (e.g., betamethasone 17-valerate, mometasone furoate) may exhibit greater fibroblast suppression, shifting skin atrophy endpoints.
Equipotent medium-potency steroids lack the rapid epidermal biotransformation pathway, altering dermal metabolite exposure profiles.
Substitution in studies where dermal thickness or fibroblast viability is a primary endpoint may confound model interpretation.

Prednicarbate: Comparative Performance Evidence


Effectiveness and Tolerability vs. Fluocortin

A meta-analysis of 17 randomized, double-blind, controlled clinical trials demonstrated a statistically significant advantage for prednicarbate 0.25% over fluocortin 0.75% in treating inflammatory dermatoses such as dermatitis and eczema [1]. Prednicarbate showed a combined odds ratio of 1.54 (95% CI 1.10-2.15) compared to 0.73 (95% CI 0.60-0.89) for fluocortin relative to moderate or moderate-to-high potency corticosteroids (p=0.001) [2].

Effectiveness vs. fluocortin
Head-to-head
Odds ratio 1.54 (95% CI 1.10–2.15) vs. fluocortin 0.73 (0.60–0.89); p=0.001
Reported endpoint advantage in dermatitis trial meta-analysis
17 RCTs; prednicarbate 0.25% vs fluocortin 0.75%; clinical effectiveness and adverse event rates
Dermatology Inflammatory Dermatoses Cost-Effectiveness Clinical Trial Meta-Analysis

Skin Atrophy vs. Betamethasone and Mometasone

In a 6-week, double-blind, randomized, intra-individual study on healthy volunteers, prednicarbate 0.25% ointment induced significantly less skin thinning than two other equipotent, medium-potency topical corticosteroids [1]. The maximum reduction in total skin thickness was measured via high-frequency ultrasound on day 36 [2].

Skin atrophy vs. betamethasone & mometasone
Head-to-head
13% skin thickness reduction (prednicarbate) vs. 17% (mometasone, p=0.0061) and 24% (betamethasone)
Supports atrophy-sparing endpoint context
6-week intra-individual study, 24 volunteers; high-frequency ultrasound measurement
Dermatopharmacology Skin Atrophy High-Frequency Ultrasound Corticosteroid Safety

In Vitro Benefit/Risk: Betamethasone & Desoximetasone

In vitro studies on human foreskin keratinocytes and fibroblasts reveal that prednicarbate (PC) has a unique pharmacodynamic profile [1]. While it effectively suppresses the pro-inflammatory cytokine IL-1α in keratinocytes (similar to betamethasone 17-valerate, BMV), it has a significantly weaker effect on IL-1α and IL-6 production in fibroblasts [2]. This differential suppression translates to reduced antiproliferative activity, a key driver of skin atrophy.

Fibroblast suppression vs. BMV & desoximetasone
Cross-study
Weak IL-1α/IL-6 suppression in fibroblasts; low antiproliferative effect
Cellular basis for reported lower atrophy endpoint
In vitro keratinocyte/fibroblast monolayers; proliferation by 3H-thymidine incorporation
Pharmacodynamics Cytokine Suppression Fibroblast Proliferation Mechanism of Action

Efficacy and Safety in Atopic Dermatitis vs. Betamethasone

Two large, multicenter, randomized, double-blind, parallel-group studies compared prednicarbate 0.1% emollient cream to its vehicle and to betamethasone valerate 0.1% cream in patients with atopic dermatitis [1]. The studies demonstrated that prednicarbate was significantly more effective than vehicle and had comparable efficacy to betamethasone valerate.

Atopic dermatitis endpoint vs. betamethasone
Cross-study
76.4% overall improvement (prednicarbate) vs. 29.7% vehicle; similar to betamethasone valerate
Reported comparable endpoint response in atopic dermatitis studies
Multicenter, randomized, double-blind, 21-day treatment; 0.1% emollient cream
Atopic Dermatitis Clinical Efficacy Topical Corticosteroids Pediatric Dermatology

Epidermal vs. Dermal Biotransformation

The favorable safety profile of prednicarbate is further explained by its unique skin layer-specific biotransformation [1]. In vitro studies using human foreskin cells show that keratinocytes (epidermis) rapidly hydrolyze the double ester prednicarbate (PC) at position 21 to the monoester prednisolone 17-ethylcarbonate (P17EC), which then non-enzymatically transforms to P21EC and is cleaved to prednisolone (PD) [2]. In stark contrast, dermal fibroblasts exhibit significantly lower enzyme activity, resulting in minimal metabolism of the drug in the dermis, the primary site of atrophy-related changes.

Layer-specific biotransformation
Class-level
Keratinocytes rapidly hydrolyze prednicarbate to P17EC/P21EC/prednisolone; fibroblasts show low metabolism
Supports model of epidermal activation with reduced dermal exposure
In vitro foreskin keratinocyte/fibroblast study; drug concentration 2.5×10⁻⁵ M
Pharmacokinetics Drug Metabolism Skin Penetration Dermatopharmacology

Low Incidence of Adverse Reactions

Data from controlled clinical studies indicate a low overall incidence of local adverse reactions with prednicarbate [1]. This quantitative safety benchmark supports its favorable tolerability profile when used as directed in responsive dermatoses [2].

Adverse reaction incidence
Cross-study
~1.5% local adverse reactions
Reported tolerability endpoint context from clinical studies
0.1% ointment; reactions: burning, pruritus, drying, etc.
Safety Adverse Drug Reactions Topical Corticosteroids Drug Tolerability

Prednicarbate: Research and Industrial Applications


Chronic Dermatoses: Formulary Selection

Based on the direct evidence of a +15.2% absolute improvement in effectiveness over fluocortin (84.9% vs 69.7%) with a concurrent -1.4% absolute reduction in adverse events (3.5% vs 4.9%) [1], prednicarbate is a scientifically justified choice for inclusion in hospital or insurance formularies for chronic conditions like atopic dermatitis and eczema. Its superior cost-effectiveness ratio, demonstrated by a lower total expected cost per patient successfully treated (Pta5608 vs Pta8680 for fluocortin in a 1996 Spanish model) [2], further supports its value in managing healthcare resources for long-term dermatological care.

Pediatric & Geriatric Atrophy-Sparing Therapy

For patient populations with inherently thinner or more fragile skin, such as children and the elderly, the selection of a topical corticosteroid with low atrophogenic potential is critical. The evidence shows that prednicarbate 0.25% induces only a 13% reduction in skin thickness after 6 weeks of treatment, which is significantly less than the 17% reduction caused by mometasone furoate (p=0.0061) and the 24% reduction caused by betamethasone 17-valerate (p<0.0001) [3]. This quantifiable difference makes prednicarbate the evidence-based choice for minimizing iatrogenic skin damage in these vulnerable populations.

Mechanism of Action and Dermal Safety Studies

Researchers investigating the separation of anti-inflammatory and atrophogenic effects of corticosteroids can utilize prednicarbate as a benchmark molecule. In vitro data confirms its unique pharmacodynamic profile: strong suppression of IL-1α in keratinocytes (desired effect) but only minor suppression of IL-1α and IL-6 in fibroblasts (unwanted atrophogenic effect), a key differentiator from halogenated comparators like betamethasone valerate and desoximetasone [4]. Furthermore, its skin layer-specific biotransformation—rapid hydrolysis in keratinocytes to active metabolites, but minimal metabolism in fibroblasts [5]—provides a robust model for studying prodrug strategies and dermal pharmacokinetics.

Generic and Biosimilar Formulation Development

In the development of generic prednicarbate products, the established clinical efficacy benchmark of 76.4% overall improvement in atopic dermatitis, which is comparable to betamethasone valerate 0.1% [6], and the low 1.5% incidence of adverse reactions for the 0.1% ointment formulation [7] serve as critical reference points. Demonstrating bioequivalence and comparable safety to these established benchmarks is essential for regulatory approval and market acceptance.

Application
Selection Property
Validation Focus
Inflammatory dermatosis research models
Reported endpoint response profile vs. comparator corticosteroids
Effectiveness and tolerability endpoints in dermatitis/eczema trial contexts
Skin atrophy and pediatric/geriatric model studies
Atrophy-sparing endpoint evidence relative to halogenated steroids
Skin thickness reduction by ultrasound; fibroblast suppression assays
Mechanism of action / biotransformation research
Layer-specific enzymatic degradation profile
Keratinocyte vs. fibroblast metabolite formation; cytokine readouts
Reference standard for formulation development
Benchmark clinical endpoint response and tolerability data
Equivalence to established efficacy benchmarks; low adverse reaction incidence

Technical Documentation Hub

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35 linked technical documents
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